molecular formula C20H39ClO2 B13325183 tert-Butyl 16-chlorohexadecanoate

tert-Butyl 16-chlorohexadecanoate

Cat. No.: B13325183
M. Wt: 347.0 g/mol
InChI Key: KTUSSUWCZVJCQN-UHFFFAOYSA-N
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Description

tert-Butyl 16-chlorohexadecanoate is an organic compound belonging to the class of esters It is characterized by the presence of a tert-butyl group attached to a 16-chlorohexadecanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 16-chlorohexadecanoate typically involves the esterification of 16-chlorohexadecanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 16-chlorohexadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 16-chlorohexadecanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the 16-chlorohexadecanoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: 16-chlorohexadecanoic acid and tert-butyl alcohol.

    Reduction: 16-chlorohexadecanol.

    Substitution: Various substituted hexadecanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 16-chlorohexadecanoate is used as a building block for the synthesis of more complex molecules. Its ester functionality allows for easy modification and incorporation into larger molecular structures.

Biology

In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It can also serve as a substrate for investigating the activity of esterases and lipases.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a prodrug. The ester bond can be hydrolyzed in vivo to release the active drug molecule.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 16-chlorohexadecanoate primarily involves the hydrolysis of the ester bond. Enzymes such as esterases and lipases can catalyze this reaction, leading to the release of 16-chlorohexadecanoic acid and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in the production of coatings and adhesives.

    tert-Butylbenzene: An aromatic compound with a tert-butyl group, used in the synthesis of other chemicals and as a solvent.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A phenolic compound with tert-butyl groups, used as an antioxidant and stabilizer in various applications.

Uniqueness

tert-Butyl 16-chlorohexadecanoate is unique due to the presence of both a tert-butyl group and a long-chain chlorinated fatty acid moiety. This combination imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C20H39ClO2

Molecular Weight

347.0 g/mol

IUPAC Name

tert-butyl 16-chlorohexadecanoate

InChI

InChI=1S/C20H39ClO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3

InChI Key

KTUSSUWCZVJCQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCl

Origin of Product

United States

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